N-(6-chloropyridazin-3-yl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide
Description
N-(6-chloropyridazin-3-yl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide is a synthetic organic compound that features a pyridazine ring substituted with a chlorine atom, a thiophene ring, and a pyrrolidine ring
Properties
IUPAC Name |
N-(6-chloropyridazin-3-yl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2S/c16-12-5-6-13(19-18-12)17-15(22)11-4-1-7-20(11)14(21)9-10-3-2-8-23-10/h2-3,5-6,8,11H,1,4,7,9H2,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVZVCKVHLQNIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=CS2)C(=O)NC3=NN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloropyridazin-3-yl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazine ring: Starting from a suitable precursor, such as a dihydropyridazine, the ring is chlorinated using reagents like thionyl chloride.
Acylation of the pyrrolidine ring: The pyrrolidine ring is acylated with 2-thiophen-2-ylacetyl chloride under basic conditions.
Coupling reaction: The chloropyridazine and acylated pyrrolidine are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloropyridazin-3-yl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The chlorine atom on the pyridazine ring can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Amino or thiol-substituted pyridazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving pyridazine and thiophene derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-chloropyridazin-3-yl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(6-chloropyridazin-3-yl)-1-(2-furanylacetyl)pyrrolidine-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(6-chloropyridazin-3-yl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
N-(6-chloropyridazin-3-yl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to furan or phenyl rings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
